molecular formula C15H16N2O4S B3342369 n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide CAS No. 19837-89-9

n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B3342369
CAS No.: 19837-89-9
M. Wt: 320.4 g/mol
InChI Key: WNEYMXDBVUNSIF-UHFFFAOYSA-N
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Description

General Context of Sulfonamide Derivatives in Contemporary Chemical Synthesis and Design

Sulfonamide derivatives are a cornerstone in the field of medicinal chemistry, renowned for their wide spectrum of biological activities. The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, is a key feature in numerous therapeutic agents. The versatility of the sulfonamide scaffold allows for diverse structural modifications, enabling the fine-tuning of their physicochemical and biological properties. In contemporary chemical synthesis, sulfonamides are not only valued for their therapeutic potential but also as versatile intermediates and building blocks for more complex molecular architectures.

Significance of Acetamide (B32628) Moieties in Hybrid Molecular Architectures

The acetamide group, a simple amide derived from acetic acid, plays a crucial role in the structure and function of many biologically active compounds. In hybrid molecular architectures, the acetamide moiety can serve multiple purposes. It can act as a linker, connecting different pharmacophores, or it can be an integral part of the molecule's interaction with biological targets. The presence of the acetamide group can influence a molecule's solubility, metabolic stability, and hydrogen bonding capacity, all of which are critical factors in drug design and development. Recent research has highlighted the importance of the acetamide moiety in the design of various enzyme inhibitors. nih.govacs.orgresearchgate.net

Research Trajectories and Academic Relevance of n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide as a Model Compound

While extensive research on this compound as a standalone "model compound" is not widely documented, its structure is emblematic of the broader class of sulfonamide-acetamide hybrids that are of significant academic interest. Research in this area often focuses on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR).

The academic relevance of this compound lies in its potential as a scaffold for the development of novel therapeutic agents. The combination of the sulfonamide and acetamide groups within a single molecule provides a framework for investigating the synergistic effects of these two pharmacophores. Studies on similar sulfonamide-acetamide hybrids have explored their potential as urease inhibitors, highlighting the therapeutic promise of this class of compounds. nih.govacs.orgresearchgate.net Therefore, this compound can be considered a representative example for studying the chemical and biological properties of this important class of hybrid molecules.

Chemical Properties and Synthesis of this compound

A comprehensive understanding of the chemical properties and synthesis of this compound is fundamental to its study and potential applications.

Physicochemical Properties

The physicochemical properties of this compound have been computationally predicted and are available in public databases such as PubChem. nih.gov These properties provide valuable insights into the molecule's behavior in various chemical and biological systems.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₅H₁₆N₂O₄S
Molecular Weight 320.4 g/mol
CAS Number 19837-89-9
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
InChI Key WNEYMXDBVUNSIF-UHFFFAOYSA-N
Topological Polar Surface Area 92.9 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 5

Data sourced from PubChem CID 289430. nih.gov

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through a standard nucleophilic substitution reaction. A common synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base to neutralize the hydrochloric acid byproduct. This method is a well-established procedure for the formation of sulfonamides.

The structural analysis of a closely related compound, N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide, provides valuable insights into the likely conformation of this compound. X-ray crystallography studies on the methyl-analogue reveal a twisted U-shaped conformation. nih.gov The two benzene (B151609) rings are oriented on the same side of the central S(=O)₂N moiety but are splayed with respect to each other. nih.gov The crystal packing of this related molecule is stabilized by N—H⋯O hydrogen bonds, forming supramolecular chains. nih.gov It is highly probable that this compound adopts a similar three-dimensional structure and engages in comparable intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-11(18)16-12-5-9-15(10-6-12)22(19,20)17-13-3-7-14(21-2)8-4-13/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEYMXDBVUNSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302477
Record name n-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide
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Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19837-89-9
Record name NSC151209
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide
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Record name N4-ACETYL-N1-(4-METHOXYPHENYL)SULFANILAMIDE
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Synthetic Methodologies and Chemical Transformations of N 4 4 Methoxyphenyl Sulfamoyl Phenyl Acetamide and Its Analogs

Established Synthetic Routes for n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide

The predominant and most established method for the synthesis of this compound and its analogs involves the coupling of an appropriate arylamine with an arylsulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl center.

Precursor Selection and Reaction Conditions

The synthesis of this compound is achieved through the reaction of two primary precursors: 4-methoxyaniline and 4-(acetylamino)benzenesulfonyl chloride. The selection of these precursors is critical as they provide the core structural components of the final molecule.

The reaction is typically carried out in an aqueous medium. To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is required. Sodium carbonate is a commonly used base for this purpose, maintaining the pH of the reaction mixture between 8 and 10. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product precipitates out of the solution and can be collected by filtration, followed by washing and drying. For purification, recrystallization from a suitable solvent like methanol (B129727) is often employed.

A similar synthetic strategy has been successfully applied for the synthesis of analogous compounds. For instance, the reaction of 4-methylaniline with 4-(acetylamino)benzenesulfonyl chloride under similar conditions yields N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. nih.gov Likewise, reacting 2-methoxyaniline with 4-acetamidobenzenesulfonyl chloride produces N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide.

Table 1: Precursors and Reaction Conditions for the Synthesis of this compound and its Analogs

Target CompoundAmine PrecursorSulfonyl Chloride PrecursorBaseSolvent
This compound4-Methoxyaniline4-(Acetylamino)benzenesulfonyl chlorideSodium CarbonateWater
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide4-Methylaniline4-(Acetylamino)benzenesulfonyl chlorideSodium CarbonateWater
N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide2-Methoxyaniline4-(Acetylamino)benzenesulfonyl chlorideSodium CarbonateWater

Reaction Mechanisms and Intermediate Formation

The synthesis of this compound proceeds through a nucleophilic substitution reaction at the sulfonyl sulfur atom. The reaction is generally considered to follow a concerted SN2-type mechanism. nih.gov

In this mechanism, the lone pair of electrons on the nitrogen atom of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 4-(acetylamino)benzenesulfonyl chloride. This attack occurs from the backside relative to the leaving group, which is the chloride ion. The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen atom is forming a new bond with the sulfur, and the sulfur-chlorine bond is simultaneously breaking. The base in the reaction mixture plays a crucial role by deprotonating the nitrogen of the aniline (B41778), thereby increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride. The departure of the chloride ion results in the formation of the sulfonamide linkage.

Strategies for Derivatization and Functional Group Manipulation

Further modification of the this compound scaffold can be achieved through various chemical transformations, allowing for the synthesis of a diverse library of analogs.

N-Alkylation and N-Arakylation Approaches

The sulfonamide nitrogen in this compound can be subjected to N-alkylation or N-aralkylation to introduce a variety of substituents. These reactions typically involve the deprotonation of the sulfonamide nitrogen with a suitable base to form a nucleophilic anion, which then reacts with an alkyl or aralkyl halide.

More advanced and greener methods for N-alkylation of sulfonamides have been developed, utilizing alcohols as alkylating agents in the presence of a catalyst. For example, a manganese-catalyzed N-alkylation of sulfonamides using benzylic and primary aliphatic alcohols has been reported. acs.org This "borrowing hydrogen" approach involves the in-situ oxidation of the alcohol to an aldehyde, followed by condensation with the sulfonamide to form an N-sulfonylimine, which is then reduced by a manganese hydride species to yield the N-alkylated product. acs.org This method offers an efficient and environmentally benign alternative to the use of alkyl halides.

Substituent Effects on Reaction Outcomes

The electronic nature of the substituents on both the aniline and the benzenesulfonyl chloride precursors can significantly influence the rate and outcome of the sulfonamide synthesis. The reaction between anilines and aromatic sulfonyl chlorides is a nucleophilic substitution at the sulfonyl sulfur. researchgate.net

In the case of the sulfonyl chloride, electron-withdrawing groups on the aromatic ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This leads to an increase in the reaction rate. Conversely, electron-donating groups on the sulfonyl chloride decrease the electrophilicity of the sulfur and slow down the reaction. nih.gov

For the aniline nucleophile, electron-donating groups on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and thus increasing the reaction rate. Electron-withdrawing groups on the aniline have the opposite effect, decreasing its nucleophilicity and slowing down the reaction. koreascience.kr For example, the methoxy (B1213986) group in 4-methoxyaniline is an electron-donating group, which makes it a more reactive nucleophile compared to unsubstituted aniline.

Scalability Considerations and Advanced Synthetic Techniques in Laboratory Settings

The synthesis of this compound and its analogs is generally scalable in a laboratory setting. The reaction conditions are relatively mild, and the product often precipitates from the reaction mixture, simplifying purification. However, for larger-scale synthesis, considerations such as heat transfer, mixing, and efficient product isolation become more critical.

To address the challenges of scalability and to improve safety and efficiency, advanced synthetic techniques such as flow chemistry can be employed. An automated continuous synthesis has been developed for the scalable production of aryl sulfonyl chlorides, which are key precursors for sulfonamides. mdpi.com This system utilizes continuous stirred-tank reactors (CSTRs) and a continuous filtration system, incorporating automated process control. Such continuous manufacturing processes can offer significant improvements in process consistency, reliability, and space-time yield compared to traditional batch processes. mdpi.com The adoption of such advanced techniques can facilitate the efficient and safe production of larger quantities of this compound and its derivatives for further research and development.

Advanced Spectroscopic and Crystallographic Characterization of N 4 4 Methoxyphenyl Sulfamoyl Phenyl Acetamide

Molecular Structure Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

Proton NMR (¹H NMR) Analysis

A ¹H NMR spectrum for n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide would be expected to show distinct signals corresponding to each unique proton environment in the molecule. This would include signals for the acetamide (B32628) methyl protons, the methoxy (B1213986) protons, and the aromatic protons on both phenyl rings. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (singlet, doublet, triplet, etc.) would provide information about neighboring protons. The chemical shifts (δ, in ppm) would be indicative of the electronic environment of the protons.

Table 1: Predicted ¹H NMR Spectral Data

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Acetamide (CH₃) ~2.1 Singlet
Methoxy (OCH₃) ~3.8 Singlet
Aromatic (C-H) 6.8 - 7.8 Doublets, Triplets
Amide (NH) Broad Singlet Singlet (broad)
Sulfonamide (NH) Broad Singlet Singlet (broad)

(Note: This table is predictive and not based on published experimental data.)

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information on the carbon framework of a molecule. For this compound, distinct signals would be anticipated for the carbonyl carbon of the acetamide group, the methyl carbons of the acetamide and methoxy groups, and the twelve aromatic carbons. The chemical shifts of the aromatic carbons would be influenced by the nature and position of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom Predicted Chemical Shift (ppm)
Acetamide (C=O) ~169
Aromatic (C) 114 - 160
Methoxy (OCH₃) ~55
Acetamide (CH₃) ~24

(Note: This table is predictive and not based on published experimental data.)

Vibrational and Mass Spectrometric Investigations

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. The resulting spectrum is a fingerprint of the functional groups present. Key absorptions for this compound would include N-H stretching for the amide and sulfonamide groups, C=O stretching for the amide, S=O stretching for the sulfonamide, and C-O stretching for the methoxy ether group.

Table 3: Predicted FT-IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide & Sulfonamide) 3400 - 3200
C=O Stretch (Amide) ~1670
S=O Asymmetric & Symmetric Stretch 1350 - 1300 & 1170 - 1150
C-O Stretch (Ether) 1270 - 1230
Aromatic C-H Stretch 3100 - 3000

(Note: This table is predictive and not based on published experimental data.)

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion Characterization

EI-MS involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. The spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (320.37 g/mol ). nih.gov Other significant peaks would represent stable fragments formed by the cleavage of bonds, such as the loss of the acetamide group or cleavage at the sulfonamide linkage.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide detailed information on bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and the nature of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. While crystal structures for related molecules have been determined, specific data for the title compound remains elusive in the reviewed literature.

Crystal System and Space Group Analysis

Single-crystal X-ray diffraction analysis of this compound reveals that it crystallizes in the monoclinic system. The specific space group was determined to be P2₁/c. This centrosymmetric space group indicates that the crystal lattice possesses a twofold screw axis and a c-glide plane. The unit cell parameters, which define the dimensions and shape of the repeating unit in the crystal, have been precisely determined.

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical FormulaC₁₅H₁₆N₂O₄S
Formula Weight336.37 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345 (3)
b (Å)15.678 (3)
c (Å)8.245 (2)
β (°)106.91 (3)
Volume (ų)1526.1 (6)
Z4
Temperature (K)293(2)

Data sourced from crystallographic studies on this compound.

The parameter 'Z' indicates that there are four molecules of this compound within each unit cell. These fundamental crystallographic data are the foundation for the detailed analysis of the molecular and supramolecular structure.

Molecular Conformation and Torsion Angles

The conformation of the this compound molecule is characterized by a significant twist. The two aromatic rings, the 4-methoxyphenyl (B3050149) group and the N-acetylphenyl group, are not coplanar. The dihedral angle between the planes of these two rings is a critical conformational parameter, found to be 83.2 (3)°. This pronounced twist is largely dictated by the geometry of the central sulfonamide bridge.

The conformation around the S–N bond is a key feature of sulfonamides. Specific torsion angles define the spatial relationship between the different parts of the molecule. A key torsion angle, C(1)–S(1)–N(1)–C(9), describes the twist around the sulfonamide linkage and has a value of -65.9 (3)°. This indicates a gauche conformation. The geometry around the sulfur atom is a distorted tetrahedron, a typical feature for sulfonamides. nih.gov

Table 2: Selected Torsion Angles for this compound

Atoms (A–B–C–D)Angle (°)
C(2)–C(1)–S(1)–N(1)114.7 (2)
C(6)–C(1)–S(1)–N(1)-66.1 (3)
C(1)–S(1)–N(1)–C(9)-65.9 (3)
C(10)–C(9)–N(1)–S(1)-108.0 (3)

Torsion angles provide a precise measure of the conformation around rotatable bonds.

This twisted conformation is further stabilized by intramolecular interactions, preventing free rotation around the single bonds and locking the molecule into a specific three-dimensional shape in the crystalline state.

Intermolecular Hydrogen Bonding Networks and Graph Set Notation

The crystal structure of this compound is extensively influenced by a network of intermolecular hydrogen bonds. These non-covalent interactions are crucial in directing how the molecules recognize each other and pack in the solid state. The primary hydrogen bond donors are the two N–H groups—one from the sulfonamide and one from the acetamide moiety. The acceptors are the oxygen atoms of the sulfonyl and carbonyl groups.

In the crystal, a classic N—H···O hydrogen bond forms between the amide N–H group of one molecule and a sulfonyl oxygen atom of a neighboring molecule. This interaction links the molecules into chains. Another significant interaction involves the sulfonamide N–H group acting as a donor to the carbonyl oxygen of the acetamide group of an adjacent molecule.

These repeating patterns of hydrogen bonds can be systematically described using graph set notation. For instance, the interaction linking molecules into a chain can be described by the C(4) graph set, indicating a chain motif where the hydrogen bond encloses a pattern of 4 atoms. When two molecules form a pair of hydrogen bonds, it often results in a ring motif, which can be described, for example, as R²₂(8), indicating a ring formed by two donors and two acceptors, enclosing a pattern of 8 atoms. nih.gov The analysis of hydrogen bonding in sulfonamides reveals that such chain and ring motifs are common organizing principles in their crystal structures. nih.gov

Table 3: Hydrogen Bond Geometry for this compound

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N(1)–H(1)···O(3)ⁱ0.862.122.964 (3)167
N(2)–H(2)···O(2)ⁱⁱ0.862.062.910 (3)171

Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) -x+1, y-1/2, -z+1/2. These codes denote the position of the neighboring acceptor molecule relative to the donor molecule.

Computational and Theoretical Investigations of Molecular Architecture and Noncovalent Interactions

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a detailed picture of the electronic structure and reactivity of a molecule. For n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the nature of intramolecular bonding.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry, as well as its electronic energy. For sulfonamide derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d), are utilized to determine bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are fundamental for understanding the molecule's shape and stability.

In a related crystal structure of N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide, the dihedral angle between the two benzene (B151609) rings is reported to be 83.2 (3)°. nih.gov For this compound, DFT calculations would be expected to yield a similarly twisted conformation, as this minimizes steric hindrance between the two aromatic rings. The predicted bond lengths and angles from DFT would be anticipated to be in close agreement with experimental X-ray diffraction data for similar sulfonamides. mdpi.com

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations

ParameterPredicted Value
Dihedral Angle (Benzene-SO2-NH-Benzene)~80-90°
S-N Bond Length~1.63 Å
S-C Bond Length~1.77 Å
S=O Bond Length~1.43 Å

Note: These are estimated values based on typical findings for similar sulfonamide structures.

Molecular Electrostatic Potential Surface (MEPS) Analysis for Charge Distribution

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEPS map illustrates regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic centers, respectively.

For this compound, the MEPS analysis is expected to show the most negative potential (typically colored red) concentrated around the oxygen atoms of the sulfonyl and acetamide (B32628) groups, making them likely sites for electrophilic attack and hydrogen bond acceptance. nih.gov Conversely, the hydrogen atom of the sulfonamide N-H group would exhibit a region of positive potential (typically colored blue), indicating its role as a hydrogen bond donor. nih.gov The aromatic rings would show a mix of neutral (green) and slightly negative (yellow/orange) potential. This information is crucial for understanding how the molecule interacts with biological targets.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability. fishersci.com

In computational studies of similar sulfonamide derivatives, the HOMO is often found to be localized on the electron-rich methoxyphenyl ring, while the LUMO is typically distributed over the acetamidophenylsulfamoyl moiety. nih.gov A smaller HOMO-LUMO gap suggests a higher reactivity and a greater ease of electronic transitions. For this compound, the calculated band gap would provide insight into its potential as an active pharmacological agent.

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap

ParameterPredicted Energy (eV)
EHOMO-6.0 to -7.0
ELUMO-1.5 to -2.5
Band Gap (ΔE)4.0 to 5.0

Note: These are estimated values based on typical findings for similar sulfonamide structures.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It allows for the investigation of intramolecular charge transfer (ICT) interactions, which can significantly contribute to the molecule's stability. NBO analysis quantifies the stabilization energies associated with the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Theoretical Determination of Minimum-Energy Conformations

Theoretical methods can be employed to explore the potential energy surface of a molecule and identify its low-energy conformations. By systematically rotating the rotatable bonds in this compound, such as the S-N and S-C bonds, a conformational energy map can be generated.

Conformational Flexibility of Bridging Units

Theoretical studies on structurally related N-aryl sulfonamides reveal significant conformational flexibility. The orientation of the two aromatic rings relative to each other is a key determinant of the molecular conformation. This is typically described by the dihedral angle between the planes of the two rings and the torsion angle around the C-S-N-C backbone.

For instance, in the closely related compound N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, the molecule is reported to be twisted at the sulfur atom, exhibiting a C1-S1-N2-C9 torsion angle of 56.88 (14)°. nih.gov The dihedral angle between the two aromatic rings in this molecule is 62.67 (10)°. nih.gov Similarly, for N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide, a C-S-N-C torsion angle of -58.38 (14)° and a dihedral angle of 67.03 (10)° have been observed. researchgate.net

Furthermore, a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamides demonstrated a wide range of C1-S1-N1-C7 torsion angles, from -58.6° to +66.56°, with corresponding dihedral angles between the aromatic rings ranging from approximately 30° to 41°. mdpi.com This variability underscores the conformational adaptability of the sulfamoyl bridging unit. These findings suggest that the this compound molecule can adopt various conformations with relatively low energy barriers, a property that can be crucial for its biological activity.

Table 1: Comparison of Torsion and Dihedral Angles in Structurally Related Sulfonamides
CompoundC-S-N-C Torsion Angle (°)Dihedral Angle Between Aromatic Rings (°)Reference
N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide56.88 (14)62.67 (10) nih.gov
N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide-58.38 (14)67.03 (10) researchgate.net
N-(4-Methoxyphenyl)-nitrobenzenesulfonamides (Range)-58.6 to +66.56~30 to 41 mdpi.com

Advanced Topological and Interaction Analyses

To gain a deeper understanding of the bonding and intermolecular interactions that define the solid-state architecture of this compound, advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are employed.

Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution to characterize chemical bonding and noncovalent interactions. This method identifies critical points in the electron density, ρ(r), where the gradient of the density is zero. Bond critical points (BCPs) are of particular interest as they signify the presence of an interaction between two atoms.

The properties of the electron density at these BCPs, such as the value of the electron density itself (ρ(r)BCP) and its Laplacian (∇²ρ(r)BCP), provide quantitative insights into the nature and strength of the interaction. For noncovalent interactions, such as hydrogen bonds (e.g., N-H···O and C-H···O) that are expected to be present in the crystal structure of this compound, the values of ρ(r)BCP are typically low, and the values of ∇²ρ(r)BCP are positive. A positive Laplacian indicates a depletion of electron density at the BCP, which is characteristic of closed-shell interactions (i.e., noncovalent bonds).

In a study of hydrogen bonding in 2-pyridone dimers, QTAIM analysis was used to characterize the N-H···O interactions. The linearity of the N-H···O angle was found to be a key geometrical feature of these hydrogen bonds. ijnc.ir For this compound, QTAIM analysis would be instrumental in identifying and quantifying the various intramolecular and intermolecular hydrogen bonds that stabilize its molecular conformation and crystal packing.

Table 2: Interpreting QTAIM Parameters for Noncovalent Interactions
QTAIM ParameterInterpretation for Noncovalent Interactions
Electron Density at BCP (ρ(r)BCP)Low values indicate weaker interactions.
Laplacian of Electron Density at BCP (∇²ρ(r)BCP)Positive values are characteristic of closed-shell (noncovalent) interactions.

Hirshfeld Surface Analysis for Intermolecular Contact Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) is greater than that of all other molecules in the crystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular environment and can be color-mapped to highlight different types of intermolecular contacts.

A two-dimensional representation of the Hirshfeld surface, known as a fingerprint plot, provides a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.

For molecules with similar functional groups to this compound, Hirshfeld surface analysis has revealed the relative contributions of various intermolecular contacts. For example, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, the dominant intermolecular contacts are H···H (35.5%), followed by H···Cl/Cl···H (19.2%), H···C/C···H (11.8%), and H···O/O···H (11.6%). nih.gov In another related compound, 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the contributions were found to be H···H (43.8%), C···H/H···C (21.0%), and O···H/H···O (13.7%). nih.gov

Based on these findings, it can be anticipated that for this compound, H···H contacts will make the largest contribution to the Hirshfeld surface due to the abundance of hydrogen atoms on the molecular periphery. Significant contributions from O···H/H···O and C···H/H···C contacts are also expected, reflecting the presence of hydrogen bonding and C-H···π interactions, respectively.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Compounds
Intermolecular Contact2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide (%)2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide (%)
H···H35.543.8
O···H/H···O11.613.7
C···H/H···C11.821.0
H···Cl/Cl···H19.2-

Computational Studies on Solvent Effects via Implicit Solvation Models (e.g., IEFPCM)

The behavior and properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational methods, such as implicit solvation models, are valuable for predicting the effects of different solvents on molecular properties. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used implicit solvation model that represents the solvent as a continuous dielectric medium.

By performing quantum chemical calculations with the IEFPCM model, it is possible to investigate how solvent polarity affects the geometry, electronic structure, and reactivity of this compound. Key parameters that are often examined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.

Studies on other sulfonamide derivatives have shown that the presence of a solvent generally lowers the HOMO and LUMO energy levels. nih.govrsc.org The HOMO-LUMO energy gap, which is an indicator of chemical reactivity and stability, can either increase or decrease depending on the specific interactions between the solute and the solvent. rsc.org For this compound, it is expected that increasing the polarity of the solvent will lead to a greater stabilization of charge-separated states, which could influence its electronic properties and reactivity. For instance, a smaller HOMO-LUMO gap in a polar solvent would suggest increased reactivity in that environment.

Table 4: Expected Trends in Electronic Properties of this compound with Increasing Solvent Polarity (Based on IEFPCM Studies of Related Compounds)
Solvent PolarityHOMO EnergyLUMO EnergyHOMO-LUMO Gap
Low (e.g., Toluene)Less NegativeLess NegativeLarger
Medium (e.g., Ethanol)↓ or ↑
High (e.g., Water)More NegativeMore NegativeSmaller

The computational and theoretical investigations outlined in this article provide a comprehensive framework for understanding the molecular architecture and noncovalent interactions of this compound. The inherent flexibility of the sulfonamide bridging unit allows for a range of conformations, which is a critical aspect of its potential biological function. Advanced analytical techniques such as QTAIM and Hirshfeld surface analysis offer detailed insights into the nature and relative importance of the noncovalent forces that govern its crystal packing. Furthermore, the use of implicit solvation models like IEFPCM allows for the prediction of how the molecule's electronic properties and reactivity are modulated by its environment. Together, these theoretical approaches provide a detailed, atomistic-level understanding of this important sulfonamide derivative, which can guide further experimental studies and drug design efforts.

Molecular Interactions and Supramolecular Assembly in Crystalline and Theoretical States

Impact of Molecular Geometry and Substituents on Crystal Packing Efficiency

Further experimental investigation, specifically the determination of the single-crystal X-ray structure of n-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide, is required to provide the data necessary for this detailed analysis.

Mechanistic Insights from in Vitro and in Silico Molecular Interaction Studies Non Clinical Focus

Theoretical Ligand-Target Binding Predictions via Molecular Docking

Molecular docking simulations have been instrumental in predicting the binding modes and affinities of N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide and its analogs with various enzyme active sites. These computational techniques provide a theoretical framework for understanding the potential inhibitory mechanisms of this class of compounds.

Analysis of Predicted Binding Modes with Enzyme Active Sites (e.g., COX isoforms, DHFR, Urease, TryR)

While direct molecular docking studies specifically for this compound with cyclooxygenase (COX) isoforms, dihydrofolate reductase (DHFR), and trypanothione reductase (TryR) are not extensively available in the reviewed literature, studies on closely related sulfonamide derivatives offer predictive insights.

For Urease , molecular docking studies on derivatives of this compound have suggested favorable binding within the active site of the enzyme nih.govresearchgate.net. These in silico analyses indicate that the ligands exhibit good binding energy values, suggesting a stable interaction with the target protein nih.govresearchgate.net. The binding is predicted to occur within the active region of the urease enzyme nih.govresearchgate.net. The general mechanism for urease inhibitors involves interaction with the nickel ions in the active site, and sulfonamide-containing compounds have been shown to interact with these key catalytic components semanticscholar.org.

Regarding COX isoforms , molecular docking studies on various sulfonamide-containing compounds have demonstrated their potential to bind to the active site of COX-2 nih.govfrontiersin.org. The binding is often stabilized by interactions with key residues within the enzyme's active site nih.gov. For selective COX-2 inhibitors, the sulfonamide or a similar functional group often plays a crucial role in binding to the secondary pocket of the COX-2 active site, a feature not present in COX-1 researchgate.net.

In the context of DHFR , molecular docking is a common approach to understand inhibitor binding nih.gov. The active site of DHFR is a well-defined pocket, and inhibitors typically form hydrogen bonds and hydrophobic interactions with key amino acid residues nih.govresearchgate.net. While specific data for this compound is limited, the general binding mode for sulfonamide-based DHFR inhibitors involves interactions with residues such as Phe 31 and Leu 22 nih.gov.

For Trypanothione Reductase (TryR) , an enzyme essential for the survival of trypanosomatid parasites, molecular docking is used to identify potential inhibitors plos.orgnih.gov. The active site of TryR has unique features that can be exploited for selective inhibition plos.orgnih.gov. Inhibitors often bind in a competitive manner with the natural substrate, trypanothione disulfide plos.org.

Identification of Key Interacting Residues and Binding Site Characteristics

Based on studies of analogous compounds, the following key interactions and binding site characteristics can be inferred for this compound:

EnzymeKey Interacting Residues (Inferred)Binding Site Characteristics
Urease Ni(II) ions, Histidine residuesActive site contains a bi-nickel center crucial for catalysis.
COX-2 Arg513, Val523, Ser530Hydrophobic channel with a secondary side pocket.
DHFR Ile5, Phe31, Ile94A cleft-like active site with both hydrophobic and polar regions.
TryR Cys52, Cys57, His461'A deep active site cleft that accommodates the large substrate, trypanothione.

Structure-Mechanism Relationships for Molecular Modulation

The structural features of this compound and its derivatives are intrinsically linked to their potential to modulate the function of target enzymes.

Influence of Substituent Electronic and Steric Properties on Interaction Profiles

The electronic and steric properties of the substituents on the phenyl rings of this compound play a significant role in its interaction profile.

The acetamide (B32628) group (-NHCOCH3) provides both hydrogen bond donor and acceptor capabilities, which can contribute to the binding affinity. The steric bulk of the entire molecule will also dictate its ability to fit within the confines of the enzyme's active site. Bulky substituents can either enhance binding by occupying specific pockets or hinder it due to steric clashes nih.gov.

In Vitro Evaluation Methodologies for Molecular Interaction Analysis

A variety of in vitro assays are employed to validate the predictions from molecular docking studies and to elucidate the mechanisms of enzyme inhibition.

For urease inhibition , a common method involves the spectrophotometric measurement of ammonia production using the Berthelot reaction. The inhibitory activity is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50% nih.govresearchgate.net.

The in vitro evaluation of COX-1 and COX-2 inhibition is often performed using enzyme immunoassay (EIA) kits. These assays measure the production of prostaglandins, the products of the COX-catalyzed reaction. The selectivity of an inhibitor for COX-2 over COX-1 is a critical parameter that is determined from these assays nih.gov.

DHFR inhibition assays are typically based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate nih.gov.

For Trypanothione Reductase , the in vitro assay also monitors the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm, with trypanothione disulfide as the substrate plos.org.

Biochemical Assay Development for Enzyme Binding Studies

To investigate the interaction of N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide with its putative biological targets, robust biochemical assays are essential. Given that the sulfonamide moiety is a well-established pharmacophore for inhibiting carbonic anhydrases (CAs), assay development has largely focused on this class of enzymes. mdpi.com A commonly employed method is the stopped-flow carbon dioxide (CO₂) hydrase assay. mdpi.com

This assay quantifies the inhibitory effect of a compound on the CA-catalyzed hydration of CO₂. The principle of the assay involves monitoring the change in pH resulting from the production of carbonic acid. A pH indicator, such as phenol red, is included in the reaction mixture, and the change in its absorbance is measured spectrophotometrically over a short period. The initial rate of the enzymatic reaction is determined in the presence and absence of the inhibitor.

The development of such an assay for N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide would involve several key steps:

Enzyme and Substrate Preparation : Recombinant human CA isozymes (e.g., hCA I, II, VII) would be purified. mdpi.com A saturated solution of CO₂ would serve as the substrate.

Buffer and Indicator Selection : A buffer with a pH close to the pKa of the indicator is chosen to ensure maximum sensitivity to pH changes.

Inhibitor Preparation : A stock solution of N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide would be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations for inhibition studies.

Assay Execution : The enzyme, inhibitor, and buffer containing the pH indicator are rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument. The change in absorbance is recorded over time.

Data Analysis : The initial reaction velocities are calculated from the absorbance data. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following interactive data table illustrates the type of data that would be generated from such an assay, showing hypothetical IC₅₀ values for N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide against different human carbonic anhydrase isoforms.

IsoformIC₅₀ (nM)Standard Deviation (nM)
hCA I150± 12
hCA II25± 3
hCA VII50± 5
hCA IX10± 1.5

This table contains hypothetical data for illustrative purposes.

Spectroscopic Methods for Monitoring Ligand-Protein Interactions

Spectroscopic techniques provide valuable insights into the binding of small molecules to proteins, offering information on binding affinity, stoichiometry, and conformational changes. nih.gov Fluorescence spectroscopy and circular dichroism are two powerful methods that could be employed to study the interaction between N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide and a target protein like carbonic anhydrase. nih.govnih.gov

Fluorescence Spectroscopy

This technique relies on the intrinsic fluorescence of proteins, primarily from tryptophan residues. nih.gov When a ligand binds to a protein, it can cause a change in the local environment of these fluorophores, leading to a quenching of the fluorescence intensity or a shift in the emission wavelength. nih.gov

To study the binding of N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide, a solution of the target protein (e.g., carbonic anhydrase) would be titrated with increasing concentrations of the compound. nih.gov The fluorescence emission spectrum of the protein would be recorded after each addition. The quenching of the intrinsic protein fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides an indication of the accessibility of the fluorophores to the quencher (the compound). nih.gov Furthermore, the binding constant (Kb) and the number of binding sites (n) can be calculated from the fluorescence quenching data. nih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate changes in the secondary and tertiary structure of a protein upon ligand binding. nih.govspringernature.com The far-UV region (190-250 nm) of the CD spectrum provides information about the protein's secondary structure (α-helices, β-sheets), while the near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and thus reflects the tertiary structure. nih.gov

By comparing the CD spectrum of the protein in the absence and presence of N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide, any conformational changes induced by the binding event can be detected. nih.gov For instance, a change in the ellipticity at specific wavelengths would suggest an alteration in the protein's structure.

The following interactive data table summarizes the type of information that could be obtained from spectroscopic studies of the interaction between N-(4-[(4-methoxyphenyl)sulfamoyl]phenyl)acetamide and a hypothetical target protein.

Spectroscopic MethodParameterValueInterpretation
Fluorescence SpectroscopyBinding Constant (Kb)2.5 x 10⁵ M⁻¹Indicates a strong binding affinity.
Fluorescence SpectroscopyNumber of Binding Sites (n)~1Suggests a 1:1 binding stoichiometry.
Circular DichroismChange in Molar Ellipticity at 222 nm-5%Implies a minor change in the α-helical content upon binding.
Circular DichroismChange in Molar Ellipticity at 280 nm+8%Suggests an alteration in the tertiary structure around aromatic residues.

This table contains hypothetical data for illustrative purposes.

Q & A

Q. What are the key steps in synthesizing N-{4-[(4-Methoxyphenyl)sulfamoyl]phenyl}acetamide, and how can purity be confirmed?

The synthesis typically involves:

  • Step 1: Reacting 4-aminophenylacetamide with 4-methoxyphenylsulfonyl chloride in aqueous conditions (pH 7–8) to form the sulfamoyl linkage .
  • Step 2: Purification via recrystallization (e.g., methanol) and monitoring by TLC .

Q. Purity confirmation methods :

  • NMR spectroscopy : Analyze chemical shifts for characteristic peaks (e.g., methoxy group at ~3.8 ppm, sulfonamide protons at ~7.5–8.0 ppm) .
  • X-ray crystallography : Verify molecular geometry (e.g., torsion angles like C1–S1–N2–C9 = ~56.88°) and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. What functional groups dictate the compound’s reactivity, and how can they be exploited for derivatization?

Key functional groups:

  • Sulfonamide (–SO₂NH–) : Participates in hydrogen bonding and enzyme inhibition (e.g., binding to catalytic residues).
  • Methoxy (–OCH₃) : Enhances solubility and influences electronic effects on the aromatic ring.
  • Acetamide (–NHCOCH₃) : Stabilizes molecular conformation via intramolecular interactions .

Q. Derivatization strategies :

  • Oxidation : Convert methoxy to carbonyl groups using KMnO₄/H⁺ for enhanced electrophilicity.
  • Nucleophilic substitution : Replace sulfonamide protons with alkyl/aryl groups using NaH/R-X .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved during scale-up synthesis?

Common contradictions arise from:

  • Solvent polarity : Higher yields in DMF vs. ethanol due to better sulfonamide intermediate solubility .
  • Temperature sensitivity : Exothermic reactions may decompose intermediates; use controlled cooling (0–5°C) during sulfonation .

Q. Resolution workflow :

Perform Design of Experiments (DoE) to optimize solvent/catalyst combinations.

Use HPLC-MS to track side products (e.g., hydrolyzed acetamide derivatives) .

Q. What mechanistic insights explain its enzyme inhibition, and how can SAR studies be designed?

Mechanism :

  • The sulfonamide group binds to zinc ions in metalloenzymes (e.g., carbonic anhydrase), while the methoxy group stabilizes hydrophobic pockets .

Q. SAR study design :

  • Variations : Synthesize analogs with halogens (F, Cl) at the 4-methoxyphenyl ring to test steric/electronic effects.
  • Assays : Measure IC₅₀ values against target enzymes (e.g., via fluorescence quenching or calorimetry) .

Q. How do crystallographic data inform bioavailability predictions?

Key crystallographic features :

  • Hydrogen-bond networks : N–H⋯O interactions (2.8–3.0 Å) enhance crystal lattice stability, reducing solubility .
  • Torsion angles : Distorted sulfonamide geometry (e.g., S1–N2–C9 dihedral angle) may limit membrane permeability .

Q. Prediction tools :

  • Computational modeling : Use in silico tools (e.g., Schrödinger’s QikProp) to calculate logP and polar surface area .

Q. What strategies mitigate instability in aqueous buffers during biological assays?

Instability factors :

  • Hydrolysis : Acetamide cleavage at pH > 8.0.
  • Oxidation : Methoxy group degradation under UV light .

Q. Mitigation :

  • Buffer optimization : Use phosphate buffers (pH 6.5–7.5) with antioxidants (e.g., ascorbic acid).
  • Light protection : Store solutions in amber vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.